molecular formula C9H8N2O2 B1457318 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227268-77-0

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1457318
CAS RN: 1227268-77-0
M. Wt: 176.17 g/mol
InChI Key: ICTPQPHRSOIPGU-UHFFFAOYSA-N
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Description

“3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid”, has been a subject of research in medicinal chemistry . Various methods have been developed, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Other methods involve the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .


Molecular Structure Analysis

The molecular structure of “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” consists of a fused bicyclic heterocycle, which is an important scaffold in medicinal chemistry . The molecular weight of the compound is 176.17 .


Chemical Reactions Analysis

The chemical reactions involving “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” are diverse and depend on the specific conditions and reagents used . For instance, it can undergo a CuI-catalyzed aerobic oxidative coupling with ketoxime acetates to form imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

“3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a solid substance . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Antimicrobial Properties

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: derivatives have been studied for their antimicrobial efficacy. For instance, compounds like 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide have shown promising results against Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This highlights the compound’s role in addressing one of the world’s most deadly infectious diseases by contributing to the development of new TB medications.

Material Science Applications

The structural character of imidazo[1,2-a]pyridine makes it useful in material science. Its derivatives can be applied in the creation of light-sensitive dyes and optical media for data storage . These applications are crucial for advancing technologies in data recording and photoreactive materials.

Pharmaceutical Applications

The imidazo[1,2-a]pyridine moiety is present in many active pharmaceutical ingredients. It is found in drugs such as zolimidine (antiulcer), zolpidem (for treating insomnia), and saripidem (sedative and anxiolytic) . This underscores the compound’s versatility and importance in drug design and development.

Fluorescent Probes

Derivatives of 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid have been used as fluorescent probes for the determination of mercury and iron ions in vitro and in vivo . This application is vital for environmental monitoring and biomedical research, where accurate detection of metal ions is required.

Antiviral Research

Imidazo[1,2-a]pyridine derivatives have been characterized for their antiviral properties. This includes potential treatments for viral infections, which is particularly relevant in the context of emerging and re-emerging viral diseases .

Anti-inflammatory and Analgesic Effects

These compounds have also been explored for their anti-inflammatory and analgesic effects . This research could lead to the development of new medications for managing pain and inflammation, which are common symptoms in various medical conditions.

Immunomodulatory Effects

The immunomodulatory properties of imidazo[1,2-a]pyridine derivatives make them candidates for drug development in modulating immune responses . This is especially important for diseases where the immune system plays a critical role, such as autoimmune disorders.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The imidazo[1,2-a]pyridine scaffold, to which “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” belongs, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on developing new derivatives with improved activity against diseases such as tuberculosis .

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTPQPHRSOIPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of compound 1-C (0.842 g, 4.12 mmol) in MeOH (10 mL) was added 3N NaOH (2.75 mL, 8.25 mmol) and the reaction mixture was refluxed for 18 h. The reaction mixture was cooled and the solvent evaporated under reduced pressure. The crude residue was dissolved in H2O and neutralized with 1N HCl to pH ˜7. The aqueous phase was evaporated to dryness under reduced pressure, and the resultant white solid was suspended in EtOH (20 mL) and stirred for 1 h. The solid was filtered and washed with EtOH. The solvent was evaporated under reduced pressure to afford compound 1-D as a white solid (0.793 g, 90%). 1H-NMR (CD3OD): δ 8.77-8.79 (t, 1H), 8.08-8.12 (m, 1H), 7.91-7.94 (m, 1H), 7.59-7.62 (m, 1H), 2.94 (s, 3H); MS: m/z 177.1 (MH+).
Quantity
0.842 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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